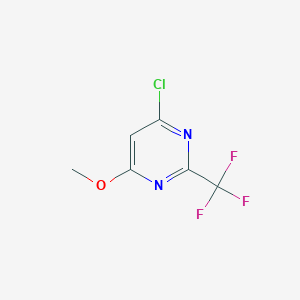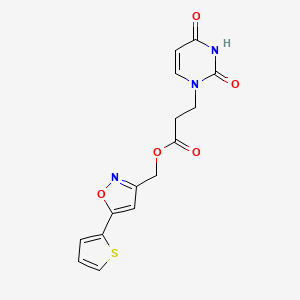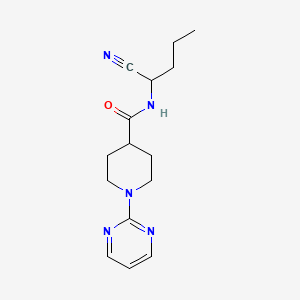
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis and lupus. This compound belongs to the class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway that plays a crucial role in immune cell activation and inflammation.
Wirkmechanismus
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide exerts its pharmacological effects by selectively inhibiting JAK1, JAK2, and TYK2, which are involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and interferon (IFN)-γ. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases, and their inhibition by N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide leads to a reduction in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This inhibition has been shown to result in a significant reduction in disease activity in animal models of psoriasis, lupus, and other autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is its selectivity for JAK1, JAK2, and TYK2, which allows for a more targeted approach to the treatment of autoimmune diseases. However, like all drugs, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has some limitations, including the potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for the development of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors for the treatment of autoimmune diseases. These include the identification of biomarkers that can predict response to treatment, the development of combination therapies that target multiple pathways involved in autoimmune diseases, and the exploration of new indications for JAK inhibitors beyond autoimmune diseases.
In conclusion, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Its selective inhibition of JAK1, JAK2, and TYK2 has been shown to effectively reduce disease activity in preclinical studies, and further research is needed to determine its safety and efficacy in humans. With continued research and development, N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other JAK inhibitors may provide a more targeted and effective approach to the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves several steps, including the preparation of key intermediates and the coupling of the pyrimidine and piperidine moieties. The process is carried out using standard organic chemistry techniques and has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to effectively suppress the activity of JAK1, JAK2, and TYK2, which are key enzymes involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-4-13(11-16)19-14(21)12-5-9-20(10-6-12)15-17-7-3-8-18-15/h3,7-8,12-13H,2,4-6,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDOWBICYSSMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
![N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2731747.png)
![2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2731749.png)
![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)
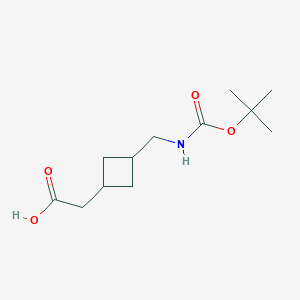
![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)
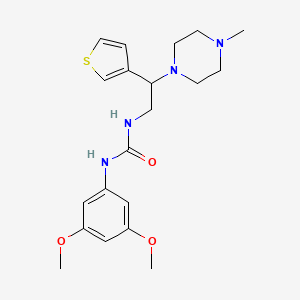
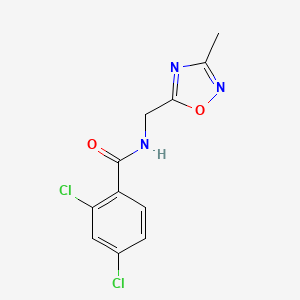
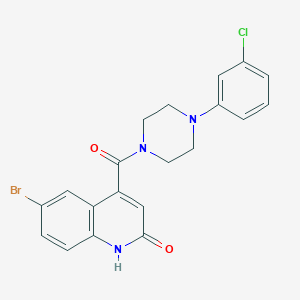
![3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2731759.png)
